13-Azaprostanoic acid (13-APA) is a synthetic analog of prostanoic acid, the basic building block of prostaglandins. [, ] It acts as a specific antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, blocking the action of TXA2 and PGH2 at the receptor level. [, , ] 13-APA is a valuable tool in scientific research for investigating the role of TXA2 and PGH2 in various biological processes, especially in platelet activation and vascular function. [, , ]
13-APA and its derivatives are synthesized through a series of chemical reactions involving modifications of the prostanoic acid backbone. One approach involves introducing a nitrogen atom at the 13th carbon position of the prostanoic acid skeleton. [] The synthesis of a 15-azaprostanoic acid derivative utilizes a novel transformation of a ketone to an N-substituted ethylenamine using a formylmethylimino phosphate derivative. []
13-APA derives its unique properties from its modified prostanoic acid structure. The key structural feature is the substitution of a carbon atom with a nitrogen atom at the 13th position of the prostanoic acid backbone. [] This substitution alters the molecule's conformation and its interaction with biological targets, specifically the TXA2/PGH2 receptor. [, ]
The specific configuration of the five-membered ring and the length of the amino side chain are crucial for 13-APA's inhibitory activity. [] Any deviation from the natural prostaglandin skeletal arrangement results in decreased potency, highlighting the importance of precise molecular structure for its biological activity. []
While the provided literature does not delve into specific chemical reactions involving 13-APA, it does highlight the importance of structural modifications for its activity. [, ] Studies exploring structure-activity relationships emphasize that even minor alterations to the five-membered ring or the amino side chain can significantly affect 13-APA's ability to inhibit TXA2/PGH2 receptor binding. [, ]
13-APA acts as a competitive antagonist of the TXA2/PGH2 receptor, specifically blocking the binding of TXA2 and PGH2. [, , ] This binding prevents the activation of downstream signaling pathways responsible for platelet aggregation, vasoconstriction, and other physiological processes mediated by TXA2/PGH2. [, , ]
Evidence for its competitive antagonism includes Schild plot analysis showing a slope of -1 for 13-APA's inhibition of U46619, a TXA2 mimic. [] Studies also demonstrate its ability to specifically reverse TXA2/PGH2-mediated platelet aggregation and vascular smooth muscle contraction without affecting cAMP levels. [, ] 13-APA does not inhibit TXA2 synthesis, indicating its action directly at the receptor level. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2